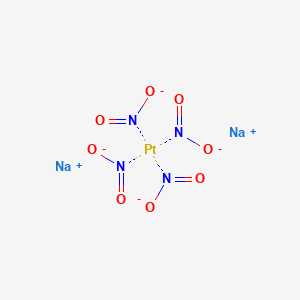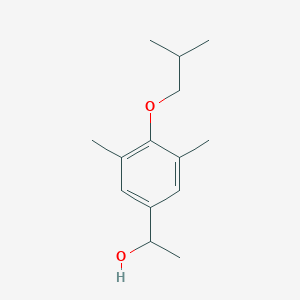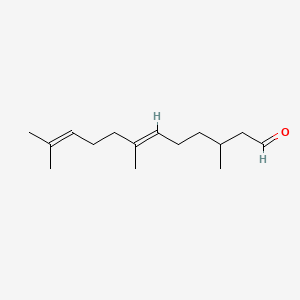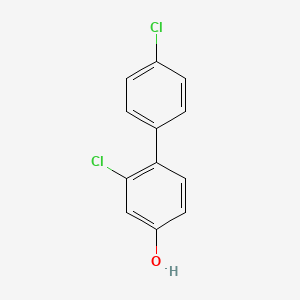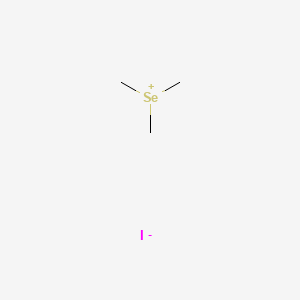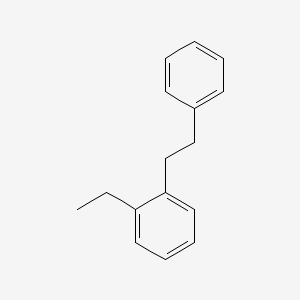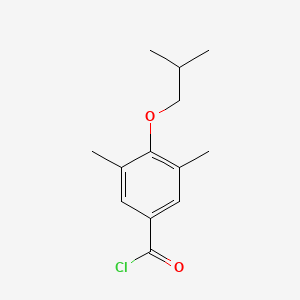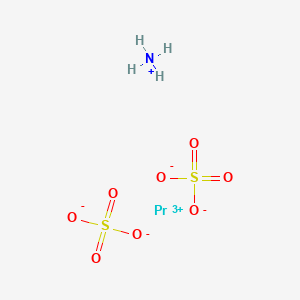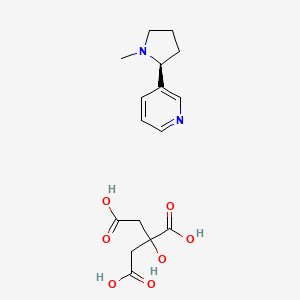
(S)-Nicotine citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Nicotine citrate is a compound formed by the combination of (S)-nicotine and citric acid (S)-Nicotine is the naturally occurring enantiomer of nicotine, which is an alkaloid found in tobacco plants Citric acid is a weak organic acid commonly found in citrus fruits
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-nicotine citrate typically involves the reaction of (S)-nicotine with citric acid. The reaction is carried out in an aqueous medium, where (S)-nicotine is dissolved in water and citric acid is added gradually. The mixture is then stirred at room temperature until the reaction is complete. The resulting this compound is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(S)-Nicotine citrate can undergo various chemical reactions including:
Oxidation: (S)-Nicotine can be oxidized to form nicotine N-oxide.
Reduction: Reduction of (S)-nicotine can lead to the formation of dihydronicotine.
Substitution: (S)-Nicotine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Nicotine N-oxide
Reduction: Dihydronicotine
Substitution: Alkylated nicotine derivatives
科学的研究の応用
(S)-Nicotine citrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on the nervous system and its potential use in neurobiological research.
Medicine: Investigated for its potential therapeutic effects in treating nicotine addiction and other neurological disorders.
Industry: Used in the development of nicotine replacement therapies and other pharmaceutical products.
作用機序
(S)-Nicotine citrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. When (S)-nicotine binds to these receptors, it causes the release of neurotransmitters such as dopamine, which leads to the stimulation of the central nervous system. This mechanism is responsible for the addictive properties of nicotine and its effects on mood and cognition.
類似化合物との比較
Similar Compounds
®-Nicotine: The other enantiomer of nicotine, which has different pharmacological properties.
Nicotine N-oxide: An oxidized form of nicotine with different chemical and biological properties.
Dihydronicotine: A reduced form of nicotine with distinct characteristics.
Uniqueness
(S)-Nicotine citrate is unique due to its specific combination of (S)-nicotine and citric acid, which may result in different pharmacokinetic and pharmacodynamic properties compared to other nicotine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
73086-01-8 |
|---|---|
分子式 |
C16H22N2O7 |
分子量 |
354.35 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;/m0./s1 |
InChIキー |
SDVKWBNZJFWIMO-PPHPATTJSA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
関連するCAS |
88660-51-9 94006-00-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
